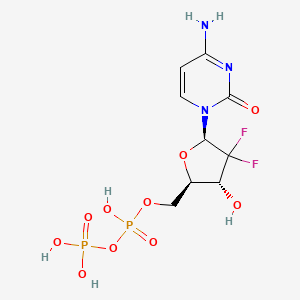![molecular formula C25H15Cl2N3O2 B3067052 5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione CAS No. 177082-52-9](/img/structure/B3067052.png)
5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione
Descripción general
Descripción
5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione, also known as DCTP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. In material science, this compound has been used as a building block for the synthesis of novel organic materials with potential applications in electronics and photonics. In catalysis, this compound has been used as a ligand for the synthesis of novel transition metal complexes with potential applications in catalysis.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis by targeting topoisomerase II, an enzyme that is essential for DNA replication. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo, with minimal toxicity to normal cells. This compound has also been shown to exhibit anti-inflammatory activity, which may contribute to its potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of 5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione is a multi-step process that requires careful control of reaction conditions to obtain the desired product in high yield and purity. The advantages of this compound include its potent anticancer activity, low toxicity to normal cells, and potential applications in various scientific fields. The limitations of this compound include its complex synthesis method, limited availability, and potential challenges in scaling up its synthesis for commercial applications.
Direcciones Futuras
There are numerous future directions for research on 5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione, including the development of more efficient and scalable synthesis methods, the identification of its molecular targets and mechanism of action, the optimization of its anticancer activity, and the exploration of its potential applications in other scientific fields. Additionally, the development of this compound-based drug delivery systems may enhance its therapeutic efficacy and reduce its potential side effects.
Propiedades
IUPAC Name |
5,7-dichloro-1,3,6-triphenylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2N3O2/c26-21-19(16-10-4-1-5-11-16)22(27)28-23-20(21)24(31)30(18-14-8-3-9-15-18)25(32)29(23)17-12-6-2-7-13-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFRTJSWTRZKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C3C(=C2Cl)C(=O)N(C(=O)N3C4=CC=CC=C4)C5=CC=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382977 | |
| Record name | 5,7-dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177082-52-9 | |
| Record name | 5,7-dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,2-Difluoro-2H,5H,6H,7H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B3067003.png)

![N6,N6-diethyl-4,8-di(tert-butyl)-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-amine](/img/structure/B3067018.png)



![8-oxo-5,6-dihydro-4H,8H-[1,2,5]oxadiazolo[3,4-c]pyrido[3,2,1-ij]quinolin-9-ium-9-olate](/img/structure/B3067039.png)

![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)
![5-Chloro-1,3-dimethyl-2,4,7-trioxo-8-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067060.png)